2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol
Description
2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . This compound features a quinoxaline moiety, which is a nitrogen-containing heterocyclic structure, fused with a benzyl group and a propanol chain.
Properties
IUPAC Name |
2-benzyl-3-(quinoxalin-2-ylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-13-15(10-14-6-2-1-3-7-14)11-20-18-12-19-16-8-4-5-9-17(16)21-18/h1-9,12,15,22H,10-11,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGILBADFYANER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC2=NC3=CC=CC=C3N=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of quinoxaline-2-amine with benzyl bromide in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride to yield the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its antifungal and antibacterial activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with enzymes and proteins, disrupting their normal function. This can lead to the inhibition of microbial growth and the disruption of viral replication . The compound may also interact with cellular membranes, leading to increased permeability and cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic structure with similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with diverse biological activities.
Benzimidazole: Shares structural similarities and biological activities with quinoxaline derivatives.
Uniqueness
2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol is unique due to its specific combination of a quinoxaline moiety with a benzyl group and a propanol chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
